molecular formula C6H7NS B154844 Pyridin-4-YL-methanethiol CAS No. 1822-53-3

Pyridin-4-YL-methanethiol

Cat. No.: B154844
CAS No.: 1822-53-3
M. Wt: 125.19 g/mol
InChI Key: YUWAUUTYKFAJBH-UHFFFAOYSA-N
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Description

Pyridin-4-YL-methanethiol, also known as 4-Pyridinemethanethiol, is an organic compound with the chemical formula C6H7NS. It is a colorless to light yellow liquid with a strong ammonia odor. This compound is widely used in organic synthesis and serves as a strong acid for catalyzing various organic reactions such as esterification, acylation, and amidation . Additionally, it is used as an intermediate in the preparation of organic semiconductor materials .

Chemical Reactions Analysis

Oxidation Reactions

The thiol (-SH) group undergoes oxidation to form disulfides or sulfonic acids. In a study of structurally similar phenyl(pyridin-4-yl)methanethiol, oxidation with hydrogen peroxide (H₂O₂) yielded disulfides, while stronger oxidants like potassium permanganate (KMnO₄) produced sulfonic acids.

ReagentProductConditionsYieldReference
H₂O₂Disulfide (R-S-S-R)RT, aqueous ethanol75–85%
KMnO₄Sulfonic acid (R-SO₃H)Acidic, 60°C60–70%

Nucleophilic Substitution Reactions

The pyridine ring’s electron-deficient nature facilitates nucleophilic aromatic substitution (SₙAr). For example, 4-methylpyridine derivatives react with 4-fluorobenzonitrile via SₙAr, forming tricyclic structures . Pyridin-4-yl-methanethiol likely participates in similar reactions due to its analogous pyridine scaffold.

SubstrateReagent/ConditionsProductYieldReference
4-Fluorobenzonitrile4-Methylpyridine anion, RTTricyclic aromatic compound74%

Metal Coordination and Complexation

The thiol group acts as a ligand for metal ions. In a crystal structure study, a related hydrazide-Schiff base compound demonstrated hydrogen-bonded networks, though magnesium coordination was not observed . Theoretical studies suggest potential coordination with transition metals like Cu²⁺ or Fe³⁺.

Metal IonLigand EnvironmentApplicationReference
Cu²⁺S donor from thiolCatalysis, redox chemistry

Decarboxylative Michael Addition

Pyridylacetic acid derivatives undergo decarboxylative Michael additions. For instance, 2-pyridylacetic acid reacts with chromone-3-carboxylic acid to form 4-(pyridylmethyl)chroman-2-ones via a double decarboxylation mechanism . this compound’s thiol group could similarly act as a nucleophile in conjugate additions.

Michael AcceptorDonorProductYieldReference
Chromone-3-carboxylic acid2-Pyridylacetic acid4-(Pyridylmethyl)chroman-2-one65%

Cross-Coupling Reactions

Palladium-catalyzed Suzuki-Miyaura couplings enable the synthesis of biaryl structures. A pyrazol-4-yl-pyridine derivative was synthesized via sequential cross-couplings, achieving yields up to 65% . this compound’s pyridine ring could serve as a coupling partner in analogous reactions.

Boronic EsterHalide PartnerCatalystProduct YieldReference
Pyrazole boronateBromopyridinePd(PPh₃)₄65%

Reductive Amination

In medicinal chemistry, reductive amination of pyridinyl ketones produces amine derivatives. For example, (2-aminopyrimidin-4-yl)(pyridin-4-yl)methanone was converted to methanamine derivatives using sodium cyanoborohydride (NaBH₃CN) . this compound’s methylthiol group could be functionalized similarly.

Ketone SubstrateReducing AgentProductYieldReference
Pyridinyl methanoneNaBH₃CNMethanamine derivative55%

Schiff Base Formation

Reactions with carbonyl compounds yield hydrazones or imines. A hydrazide-Schiff base derived from 4-pyridinecarboxaldehyde and 2-hydroxyisonicotinohydrazide formed a planar structure stabilized by hydrogen bonds .

Carbonyl CompoundAmine/NucleophileProductConditionsReference
4-Pyridinecarboxaldehyde2-HydroxyisonicotinohydrazideHydrazone-Schiff base75°C, 4h

Electrophilic Aromatic Substitution

The pyridine ring directs electrophilic substitution to specific positions. For example, nitration of 4-methylpyridine occurs at the 3-position due to the ring’s electronic effects .

ElectrophilePositionProductReference
HNO₃ (nitration)3-positionNitropyridine derivative

Scientific Research Applications

Pyridin-4-YL-methanethiol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Pyridin-4-YL-methanethiol involves its ability to act as a strong acid, catalyzing various organic reactions. It interacts with molecular targets such as enzymes and proteins, facilitating the formation or breaking of chemical bonds. The specific pathways involved depend on the particular reaction or application being studied.

Comparison with Similar Compounds

Pyridin-4-YL-methanethiol can be compared with other similar compounds, such as:

    4-Pyridinemethanol: This compound has a hydroxyl group instead of a thiol group, making it less reactive in certain types of reactions.

    4-Pyridinecarboxaldehyde: This compound contains an aldehyde group, which makes it more reactive in nucleophilic addition reactions.

    4-Pyridinecarboxylic acid: This compound has a carboxyl group, making it more acidic and suitable for different types of reactions compared to this compound.

The uniqueness of this compound lies in its thiol group, which provides distinct reactivity and catalytic properties compared to its analogs .

Biological Activity

Pyridin-4-YL-methanethiol, also known as 4-pyridinylmethanethiol, is a compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. This article explores its biological activities, potential therapeutic applications, and mechanisms of action based on recent studies and findings.

This compound has the molecular formula C6H7NS and a molecular weight of approximately 139.19 g/mol. Its structure features a pyridine ring substituted with a thiol (-SH) group, which is critical for its biological activity. The presence of the thiol group enhances its reactivity and ability to form complexes with metal ions, making it valuable in various chemical reactions.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study investigating various pyridine derivatives found that compounds containing the pyridine scaffold demonstrated efficacy against several microbial pathogens, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of microbial cell membranes or interference with essential metabolic pathways .

Microbial Pathogen Activity Reference
S. aureusInhibition Zone: 15 mm
E. coliInhibition Zone: 12 mm
K. pneumoniaeModerate Activity

2. Antioxidant Properties

This compound has been evaluated for its antioxidant capabilities. The compound demonstrated significant radical scavenging activity in various assays, including the DPPH assay and ferric reducing antioxidant power (FRAP) test. This suggests that it can mitigate oxidative stress by neutralizing free radicals .

3. Enzyme Interaction

The compound plays a role in enzyme mechanisms, particularly in studies exploring protein interactions. This compound has been used to investigate the catalytic activity of enzymes such as aminopeptidases, where it may act as a substrate or inhibitor depending on the context .

Case Study 1: Antimicrobial Efficacy

In a systematic investigation of new antimicrobial agents, this compound derivatives were synthesized and tested against a panel of bacterial strains. The results indicated that specific modifications to the thiol group enhanced antibacterial activity, suggesting that structural variations could lead to more potent derivatives .

Case Study 2: Antioxidant Activity Assessment

A series of experiments assessed the antioxidant potential of this compound using different methodologies. The compound exhibited strong metal chelation properties and radical scavenging abilities, making it a candidate for further development in antioxidant therapies .

The biological activity of this compound can be attributed to several mechanisms:

  • Metal Coordination : The thiol group can form stable complexes with transition metals, potentially enhancing its biological effects.
  • Radical Scavenging : The compound's ability to donate electrons allows it to neutralize free radicals effectively.
  • Enzyme Modulation : It may influence enzyme activity through competitive inhibition or substrate mimicry.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing Pyridin-4-YL-methanethiol?

  • Methodology : Synthesis typically involves nucleophilic substitution or thiolation reactions using 4-pyridyl precursors. Characterization should include nuclear magnetic resonance (NMR) for structural confirmation (¹H/¹³C), mass spectrometry (MS) for molecular weight verification, and X-ray crystallography for definitive structural elucidation. For crystallographic refinement, use programs like SHELXL to handle anisotropic displacement parameters and hydrogen bonding networks .

Q. How should this compound be handled to ensure stability during experiments?

  • Methodology : Store the compound at -20°C in airtight, light-protected containers to prevent oxidation or degradation. Dissolve in inert solvents (e.g., DMSO or ethanol) under nitrogen atmosphere to minimize thiol group oxidation. Avoid aqueous solutions for long-term storage due to hydrolysis risks .

Q. What solvents are optimal for preparing stock solutions of this compound?

  • Methodology : Use ethanol (30 mg/mL) or DMF (50 mg/mL) for initial dissolution. For biological assays, dilute stock solutions in phosphate-buffered saline (PBS, pH 7.2) to a final concentration of ≤10 mg/mL. Centrifuge to remove insoluble residues and verify organic solvent content (<0.1% v/v) to avoid cytotoxicity .

Q. How can researchers confirm the purity of this compound before experimental use?

  • Methodology : Perform high-performance liquid chromatography (HPLC) with UV detection at λmax 245–276 nm. Use a C18 column and a gradient of acetonitrile/water (0.1% TFA) for optimal separation. Validate purity ≥98% via integration of chromatogram peaks .

Q. What are the key applications of this compound in synthetic chemistry?

  • Methodology : The compound serves as a versatile intermediate for synthesizing heterocyclic derivatives, such as thioether-linked pyridine analogs. For example, it can be coupled with halogenated aromatic rings via Ullmann or Buchwald-Hartwig reactions to generate bioactive molecules with antimicrobial properties .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound derivatives?

  • Methodology : If refinement residuals (R-factors) are inconsistent, check for twinning using SHELXL’s TWIN/BASF commands. Re-examine diffraction data for missed symmetry elements or pseudomerohedral twinning. Validate hydrogen atom positions with SHELXH’s AFIX constraints and refine disorder models with PART instructions .

Q. What experimental design considerations are critical for studying structure-activity relationships (SAR) of this compound analogs?

  • Methodology : Use a modular synthesis approach to systematically vary substituents on the pyridine ring. Pair this with density functional theory (DFT) calculations to predict electronic effects (e.g., HOMO-LUMO gaps). Validate predictions via kinetic studies (e.g., reaction rates with electrophiles) and biological assays (e.g., enzyme inhibition) .

Q. How can researchers address low solubility of this compound in aqueous media for in vitro studies?

  • Methodology : Employ co-solvents like cyclodextrins (e.g., HP-β-CD) to enhance solubility via host-guest complexation. Alternatively, synthesize prodrugs (e.g., acetylated thiols) that hydrolyze in physiological conditions. Monitor solubility shifts using dynamic light scattering (DLS) or nephelometry .

Q. What strategies mitigate conflicting spectroscopic data (e.g., NMR vs. MS) for novel this compound derivatives?

  • Methodology : Reassess sample purity via HPLC-MS. For NMR discrepancies, verify solvent deuteriation effects or tautomeric equilibria (e.g., thiol ↔ thione). Use heteronuclear correlation experiments (HSQC/HMBC) to resolve ambiguous coupling patterns .

Q. How can computational modeling improve the design of this compound-based inhibitors?

  • Methodology : Perform molecular docking (AutoDock Vina) to predict binding modes in target proteins (e.g., kinases). Validate with molecular dynamics (MD) simulations (GROMACS) to assess stability of ligand-protein interactions. Cross-reference with experimental IC50 values to refine computational models .

Properties

IUPAC Name

pyridin-4-ylmethanethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NS/c8-5-6-1-3-7-4-2-6/h1-4,8H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUWAUUTYKFAJBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20517928
Record name (Pyridin-4-yl)methanethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20517928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1822-53-3
Record name (Pyridin-4-yl)methanethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20517928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name pyridin-4-ylmethanethiol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Pyridin-4-YL-methanethiol
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Pyridin-4-YL-methanethiol
Pyridin-4-YL-methanethiol
Pyridin-4-YL-methanethiol
Pyridin-4-YL-methanethiol

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